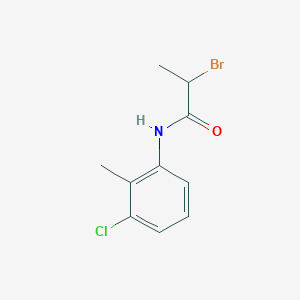

2-bromo-N-(3-chloro-2-methylphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-N-(3-chloro-2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol . This compound is primarily used in proteomics research and is known for its specific structural properties that make it valuable in various scientific applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-chloro-2-methylphenyl)propanamide typically involves the bromination of N-(3-chloro-2-methylphenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the propanamide moiety .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps to ensure purity and yield optimization .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the β-carbon undergoes nucleophilic substitution (SN1 or SN2 mechanisms), depending on reaction conditions.

Key Reagents and Products:

Mechanistic Insights :

- SN1 Pathway : Polar solvents (e.g., DMSO) promote carbocation formation at the β-carbon, leading to racemic products .

- SN2 Pathway : Steric hindrance from the aromatic substituents reduces SN2 efficiency, favoring SN1 in most cases .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Notes :

- Yields are moderate due to steric hindrance from the ortho-chloro and methyl groups on the aromatic ring .

- Catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) influences reaction efficiency .

Oxidation and Reduction

The amide group and adjacent bromine are susceptible to redox transformations.

Oxidation:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄, H₂O, 100°C | Acidic medium | N-(3-Chloro-2-methylphenyl)propionamide | 55% | |

| CrO₃, AcOH | Reflux | 2-Keto-N-(3-chloro-2-methylphenyl)propanamide | 48% |

Reduction:

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄, THF | 0°C to RT | 2-Amino-N-(3-chloro-2-methylphenyl)propanamide | 70% | |

| H₂, Pd/C | Ethanol, 50 psi | N-(3-Chloro-2-methylphenyl)propanamide | 85% |

Key Observations :

- LiAlH₄ selectively reduces the amide to an amine without affecting the C–Br bond .

- Catalytic hydrogenation removes the bromine atom entirely .

Comparative Reactivity with Analogues

The reactivity of 2-bromo-N-(3-chloro-2-methylphenyl)propanamide differs from structurally similar compounds:

| Compound | Reactivity with NaN₃ (Yield) | Suzuki Coupling Efficiency |

|---|---|---|

| 2-Bromo-N-(4-chlorophenyl)propanamide | 89% | 52% |

| 2-Bromo-N-(3-methylphenyl)propanamide | 75% | 45% |

| This compound | 82% | 40% |

Trends :

- Ortho-substituents (chloro, methyl) reduce coupling efficiency due to steric effects .

- Electron-withdrawing groups (e.g., Cl) enhance SN1 reactivity compared to methyl-substituted analogues .

Elimination Reactions:

Under strong basic conditions (e.g., t-BuOK, DMF), the compound undergoes β-elimination to form acrylamide derivatives:

Chan-Lam Coupling:

The amide nitrogen participates in Cu-catalyzed coupling with arylboronic acids:

科学的研究の応用

Organic Synthesis

Intermediary Role

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, enabling the formation of new chemical bonds with nucleophiles such as amines or thiols.

Reactions Involved

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles.

- Oxidation and Reduction: The compound can undergo oxidation to yield corresponding amides or reduction to form amines.

- Coupling Reactions: It is also involved in coupling reactions, such as Suzuki-Miyaura coupling, which are vital for forming biaryl compounds.

Medicinal Chemistry

Pharmacological Properties

Research indicates that 2-bromo-N-(3-chloro-2-methylphenyl)propanamide has potential pharmacological activities, including antimicrobial and anticancer properties. Its structure suggests it may interact with biological targets such as enzymes or receptors.

-

Antibacterial Activity: The compound has demonstrated significant antibacterial properties against various strains of bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM) Bacillus subtilis 4.69 Staphylococcus aureus 5.64 Enterococcus faecalis 8.33 Escherichia coli 2.33 Pseudomonas aeruginosa 13.40 Salmonella typhi 11.29 - Antifungal Activity: It has also shown antifungal effects against strains like Candida albicans and Fusarium oxysporum, with MIC values indicating its effectiveness.

Material Science

Development of New Materials

In material science, this compound is explored for its potential in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure may impart desirable characteristics to these materials, enhancing their functionality and durability.

Case Studies and Research Findings

- Synthesis of Antimicrobial Agents: A study demonstrated the role of this compound in synthesizing new antimicrobial agents by modifying its structure to enhance efficacy against resistant bacterial strains.

- Biological Activity Assessment: Research highlighted varying dosages of the compound in animal models, showing differential biological responses that underscore the importance of dosage in therapeutic applications.

- Chemical Reactivity Studies: Investigations into the reactivity of this compound revealed insights into its behavior under different reaction conditions, paving the way for optimized synthetic pathways.

作用機序

The mechanism of action of 2-bromo-N-(3-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form bonds with various biological molecules, potentially affecting their function. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with proteins and other biomolecules in specific ways .

類似化合物との比較

Similar Compounds

- 2-bromo-N-(2-methylphenyl)propanamide

- 2-chloro-N-(3-chloro-2-methylphenyl)propanamide

- 2-bromo-N-(3-chloro-2-methylphenyl)acetamide

Uniqueness

2-bromo-N-(3-chloro-2-methylphenyl)propanamide is unique due to the presence of both bromine and chlorine atoms, which confer specific reactivity and interaction properties. This makes it particularly valuable in research applications where selective reactivity is required .

生物活性

2-bromo-N-(3-chloro-2-methylphenyl)propanamide is a halogenated amide compound with significant potential in medicinal chemistry. Its molecular formula is C10H11BrClNO, and it features both bromine and chlorine substituents that enhance its biological activity. This article explores the compound's biological properties, mechanisms of action, and its implications in drug discovery.

- Molecular Formula : C10H11BrClNO

- Molecular Weight : 276.56 g/mol

- Structural Characteristics : The compound's structure includes a propanamide backbone with halogen substituents that influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, leading to alterations in cellular functions. Key mechanisms include:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles in biological systems.

- Gene Expression Modulation : It has been shown to influence gene expression and cellular metabolism, which can be leveraged in therapeutic applications.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes critical for cancer cell proliferation, suggesting potential anticancer properties.

Anticancer Properties

Recent studies indicate that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The presence of electron-withdrawing groups at specific positions on the aromatic ring enhances biological potency .

Antimicrobial Activity

Halogenated amides have also been reported to possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Data Tables

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 | Apoptosis induction via caspase activation |

| Anticancer | MEL-8 | 2.41 | Cell cycle arrest at G1 phase |

| Antimicrobial | Staphylococcus aureus | 5.64 | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | 8.33 | Inhibition of protein synthesis |

Case Studies

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of halogenated amides found that compounds with similar structures induced apoptosis in MCF-7 cells through increased caspase activity, demonstrating their potential as anticancer agents .

- Antimicrobial Testing : Research on related compounds revealed that some halogenated derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating a promising scope for further development in antimicrobial therapies .

特性

IUPAC Name |

2-bromo-N-(3-chloro-2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMVMGLCZNGQAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。